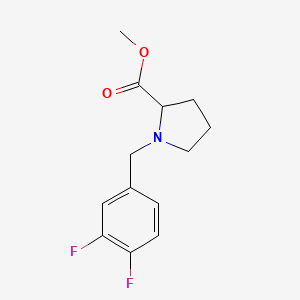
methyl 1-(3,4-difluorobenzyl)prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3,4-difluorobenzyl)prolinate, also known as DFP-17, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-17 is a member of the prolinate family of compounds, which have been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of methyl 1-(3,4-difluorobenzyl)prolinate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell proliferation. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of several viruses by interfering with viral DNA synthesis. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-(3,4-difluorobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in high yields with high purity. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various cellular processes. However, there are also limitations to using methyl 1-(3,4-difluorobenzyl)prolinate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on methyl 1-(3,4-difluorobenzyl)prolinate. One area of research is to further elucidate its mechanism of action. Understanding how methyl 1-(3,4-difluorobenzyl)prolinate interacts with key enzymes and proteins could lead to the development of more targeted therapies for various diseases. Another area of research is to study the in vivo effects of methyl 1-(3,4-difluorobenzyl)prolinate. Animal studies could provide valuable information on its potential as a therapeutic agent. In addition, further studies could be conducted to optimize the synthesis method of methyl 1-(3,4-difluorobenzyl)prolinate to improve its yield and purity.
Synthesemethoden
Methyl 1-(3,4-difluorobenzyl)prolinate can be synthesized using a two-step process. The first step involves the reaction of 3,4-difluorobenzylamine with methyl acrylate to form the intermediate, 1-(3,4-difluorobenzyl)-2-methyl-2-propen-1-ol. The intermediate is then reacted with L-proline to yield methyl 1-(3,4-difluorobenzyl)prolinate. The synthesis method has been optimized to produce high yields of methyl 1-(3,4-difluorobenzyl)prolinate with high purity.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit a range of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. It has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. methyl 1-(3,4-difluorobenzyl)prolinate has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of several viruses, including the influenza virus and the herpes simplex virus. In addition, methyl 1-(3,4-difluorobenzyl)prolinate has been shown to exhibit anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
methyl 1-[(3,4-difluorophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-18-13(17)12-3-2-6-16(12)8-9-4-5-10(14)11(15)7-9/h4-5,7,12H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHHRWSRSXJAFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1CC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3,4-difluorobenzyl)prolinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

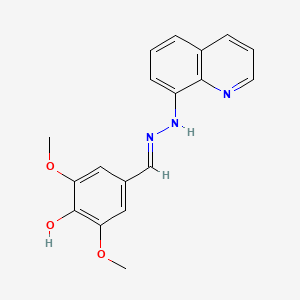
![1-(3-furylmethyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6045820.png)
![2,4-dibromo-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B6045823.png)
![2-cyano-N-(4-fluorophenyl)-3-[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B6045834.png)
![N'-ethyl-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6045845.png)
![methyl 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B6045850.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6045856.png)
![3-methyl-4-[4-(methylthio)phenyl]-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6045859.png)
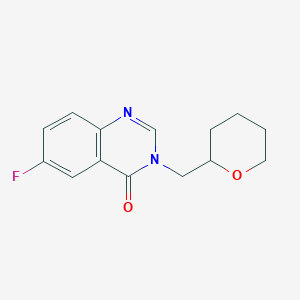
![1-(2,3-difluorobenzyl)-4-[1-(2,2-dimethylpropanoyl)-3-pyrrolidinyl]piperidine](/img/structure/B6045869.png)
![1,3-dimethyl-5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6045878.png)
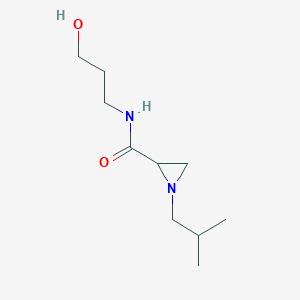
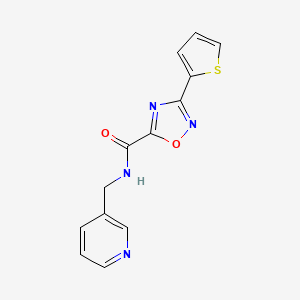
![6-(4-ethylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6045895.png)